molecular formula C23H29N7 B11188657 6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine

6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11188657
M. Wt: 403.5 g/mol
InChI Key: RABVEOSLMQGFAO-UHFFFAOYSA-N
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Description

6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a benzylpiperazine moiety, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method includes the reaction of 4-benzylpiperazine with a suitable triazine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or acetonitrile. The reaction mixture is heated to a specific temperature, usually around 80-100°C, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like DMF or DMSO at moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine stands out due to its unique combination of a triazine ring, benzylpiperazine moiety, and dimethylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H29N7

Molecular Weight

403.5 g/mol

IUPAC Name

6-[(4-benzylpiperazin-1-yl)methyl]-2-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C23H29N7/c1-17-8-9-20(18(2)14-17)25-23-27-21(26-22(24)28-23)16-30-12-10-29(11-13-30)15-19-6-4-3-5-7-19/h3-9,14H,10-13,15-16H2,1-2H3,(H3,24,25,26,27,28)

InChI Key

RABVEOSLMQGFAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC4=CC=CC=C4)C

Origin of Product

United States

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